2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole moiety linked to a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and benzothiophene intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit various biological activities.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton share the benzothiophene structure and are used in different therapeutic areas
Uniqueness
What sets 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE apart is its unique combination of the benzimidazole and benzothiophene moieties, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O2S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-18(30-22-24-16-9-5-6-10-17(16)26(22)13(2)27)20(28)25-21-15(12-23)14-8-4-7-11-19(14)29-21/h5-6,9-10,18H,3-4,7-8,11H2,1-2H3,(H,25,28) |
InChI Key |
NXLFEMSJJVDVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.